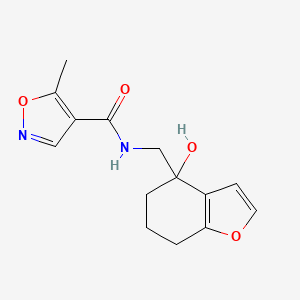

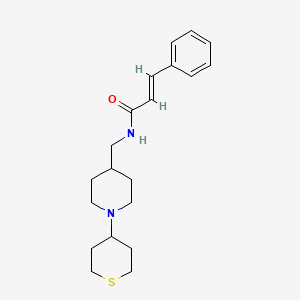

![molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸 CAS No. 52787-22-1](/img/structure/B2508092.png)

2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The oxadiazole ring is known for its utility in the synthesis of various pharmacologically active compounds due to its diverse chemical reactivity and biological activities.

Synthesis Analysis

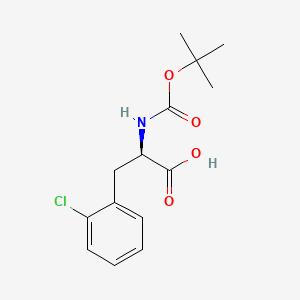

The synthesis of oxadiazole derivatives can be achieved through different synthetic routes. For instance, the synthesis of new derivatives of 2-aminomethyl-1,3,4-oxadiazole was reported using N-protected phenylglycine hydrazides and triethyl orthoesters in the presence of glacial acetic acid . This method could potentially be adapted for the synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid by modifying the starting materials and reaction conditions to incorporate the phenylacetic acid moiety into the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. The oxadiazole ring can participate in various chemical reactions due to the presence of reactive nitrogen atoms and the ability to form coordination complexes with metals, as seen in the synthesis of lanthanide complexes with oxadiazole derivatives .

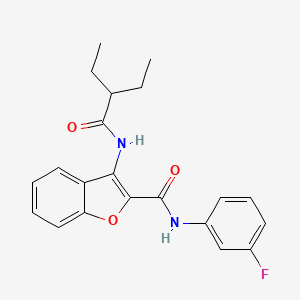

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles have been shown to react with bromine in acetic acid to yield hydrazone perbromides or hydrazonyl bromides, which can further cyclize to form new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . These reactions highlight the reactivity of the oxadiazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. The spectral characteristics, such as infrared and NMR spectroscopy, can provide insights into the functional groups present and the purity of the synthesized compounds . The solubility, melting point, and stability of these compounds can vary widely depending on their molecular structure and substituents.

科学研究应用

抗癌潜力

2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸: 及其衍生物作为表皮生长因子受体 (EGFR) 抑制剂展现出巨大潜力。EGFR 在细胞周期调节中起着关键作用,使其成为抗癌药物开发的理想靶点。研究人员设计并合成了该类别中的新型化合物,例如3-(4-(4-(1,3,4-氧二唑-2-基)-1H-咪唑-2-基)苯基)-1,2,4-氧二唑。这些化合物对人类癌细胞系显示出显著的抗癌活性,优于依托泊苷等已建立的药物。 值得注意的是,化合物30a是一种有效的细胞毒剂,选择性地影响癌细胞而不影响正常细胞 .

抗炎和镇痛特性

1,3,4-氧二唑骨架与多种生物活性有关,包括抗炎和镇痛作用。研究人员探索了该化合物的各种衍生物以用于其潜在的治疗应用。 氧二唑部分的存在有助于这些有益的特性,使其成为一个有趣的研究领域 .

抗菌和抗真菌活性

某些 1,3,4-氧二唑衍生物表现出抗菌和抗真菌特性。虽然关于2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸的具体研究有限,但更广泛的氧二唑类别已证明对微生物病原体有效。 进一步的调查可以揭示其在对抗感染方面的潜力 .

抗惊厥潜力

虽然关于2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸作为抗惊厥药物的直接证据很少,但氧二唑骨架已被用于其抗惊厥活性。研究人员合成了在动物模型中具有良好效果的衍生物。 进一步的研究可以阐明其在控制癫痫发作中的作用 .

降压作用

虽然没有得到广泛研究,但一些 1,3,4-氧二唑衍生物表现出降压(降低血压)作用。这些化合物可能会与相关的受体或途径相互作用,可能影响心血管健康。 需要对2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸在这种情况下 的具体作用进行研究 .

其他潜在应用

除了上面提到的领域之外,2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸可能还有其他应用。研究人员可以探索其对其他生物过程的影响,例如抗病毒活性、利尿作用或特定酶途径的调节。进一步的调查将揭示其全部潜在应用范围。

总之,2-[4-(1,3,4-氧二唑-2-基)苯基]乙酸在从癌症治疗到抗炎特性等各个领域都具有巨大潜力。持续的研究将揭示其全部治疗潜力,并为新型药物开发铺平道路。 如果您想了解有关任何特定应用的更详细的信息,请随时询问

未来方向

The future directions for the research on 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid could involve further exploration of its biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesizing complex structures containing the oxadiazole ring could be developed .

作用机制

Target of Action

It’s worth noting that oxadiazole derivatives, in general, have been reported to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

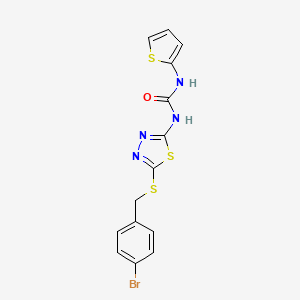

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties . These diverse activities suggest that oxadiazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with oxadiazole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.

生化分析

Biochemical Properties

The biochemical properties of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid are largely derived from its oxadiazole core. Oxadiazoles have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .

Cellular Effects

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been reported to exhibit anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against certain cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

Based on its biochemical properties, it can be hypothesized that it may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNRKKIHDISPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)